molecular formula C13H23NS2 B1196435 Dicyclohexyldithiocarbamate CAS No. 4493-33-8

Dicyclohexyldithiocarbamate

Cat. No.: B1196435
CAS No.: 4493-33-8
M. Wt: 257.5 g/mol
InChI Key: PEEFBAYDEKJSPE-UHFFFAOYSA-N
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Description

Dicyclohexyldithiocarbamate (DchexDtc) is a dithiocarbamate ligand characterized by two cyclohexyl groups attached to the nitrogen atom of the dithiocarbamate moiety (─S$2$CN─). It is widely used to synthesize metal complexes with applications in catalysis, materials science, and bioinorganic chemistry. The ligand is typically prepared via the reaction of carbon disulfide with dicyclohexylamine in alkaline conditions, forming sodium this compound (Na[S$2$CNCy$_2$]), which serves as a precursor for metal complexation .

Properties

CAS No.

4493-33-8

Molecular Formula

C13H23NS2

Molecular Weight

257.5 g/mol

IUPAC Name

dicyclohexylcarbamodithioic acid

InChI

InChI=1S/C13H23NS2/c15-13(16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,16)

InChI Key

PEEFBAYDEKJSPE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2CCCCC2)C(=S)S

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=S)S

Other CAS No.

4493-33-8

Synonyms

dicyclohexyldithiocarbamate

Origin of Product

United States

Comparison with Similar Compounds

Thermal and Solubility Characteristics :

  • DchexDtc complexes exhibit higher thermal stability compared to simpler dithiocarbamates (e.g., dimethyldithiocarbamate), with decomposition temperatures exceeding 220°C .
  • They are sparingly soluble in polar solvents like water but soluble in chloroform and pyridine, facilitating their use in solvent-based synthesis .

Comparison with Similar Compounds

Dithiocarbamates vary in steric bulk, electronic properties, and solubility based on their substituents. Below is a comparative analysis of DchexDtc with other dithiocarbamate ligands:

Physicochemical Properties

Thermal Stability

  • DchexDtc complexes : Decompose at 221–259°C, attributed to strong M─S bonds and steric protection from cyclohexyl groups .
  • Dihexyldithiocarbamate : Lower thermal stability (decomposition ~200°C) due to linear alkyl chains offering less steric hindrance .
  • Dimethyldithiocarbamate : Rapid decomposition above 150°C, reflecting weaker M─S interactions .

Solubility and Reactivity

  • DchexDtc: Limited aqueous solubility but excellent in chloroform/pyridine, enabling use in non-polar matrices .
  • Diethyldithiocarbamate: Moderately soluble in ethanol; forms bioactive esters with IC$_{50}$ values < 10 µM in enzyme inhibition studies .
  • Cyclohexyldithiocarbamate (Chex Dtc) : More soluble in DMF than DchexDtc due to reduced steric bulk .

Key Research Findings

  • Ligand Steric Effects : DchexDtc’s bulky cyclohexyl groups enhance thermal stability but reduce solubility compared to Chex Dtc .
  • Biological Activity : DchexDtc-Pd(II) complexes show lower cytotoxicity than diethyldithiocarbamate-Pd(II) analogues, likely due to poor cellular uptake .
  • Structural Motifs : Zinc-DchexDtc complexes adopt dimeric structures, whereas cadmium analogues form coordination polymers .

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